Cas no 1783497-01-7 (2-(3-Ethyloxetan-3-yl)acetonitrile)
2-(3-Ethyloxetan-3-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(3-ethyloxetan-3-yl)acetonitrile
- E73080
- 2-(3-Ethyloxetan-3-yl)acetonitrile
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- MDL: MFCD28654220
- Inchi: 1S/C7H11NO/c1-2-7(3-4-8)5-9-6-7/h2-3,5-6H2,1H3
- InChI Key: NZYPKGQJEQXRAO-UHFFFAOYSA-N
- SMILES: O1CC(CC#N)(CC)C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 140
- XLogP3: 0.6
- Topological Polar Surface Area: 33
2-(3-Ethyloxetan-3-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B439610-25mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B439610-50mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B439610-250mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-317771-100mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95.0% | 100mg |
$152.0 | 2022-10-09 | |
| Enamine | EN300-317771-250mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95.0% | 250mg |
$216.0 | 2022-10-09 | |
| Enamine | EN300-317771-500mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95.0% | 500mg |
$407.0 | 2022-10-09 | |
| Enamine | EN300-317771-1000mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95.0% | 1g |
$528.0 | 2022-10-09 | |
| Enamine | EN300-317771-2500mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95.0% | 2500mg |
$1034.0 | 2022-10-09 | |
| Enamine | EN300-317771-5000mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95.0% | 5g |
$1530.0 | 2022-10-09 | |
| Enamine | EN300-317771-10000mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95.0% | 10g |
$2269.0 | 2022-10-09 |
2-(3-Ethyloxetan-3-yl)acetonitrile Suppliers
2-(3-Ethyloxetan-3-yl)acetonitrile Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 2-(3-Ethyloxetan-3-yl)acetonitrile
2-(3-Ethyloxetan-3-yl)acetonitrile: A Comprehensive Overview
The compound 2-(3-Ethyloxetan-3-yl)acetonitrile (CAS No. 1783497-01-7) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of acetonitriles, which are widely used as solvents and intermediates in organic synthesis. The oxetane ring, a four-membered cyclic ether, adds unique properties to this molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of oxetane-containing compounds in drug design due to their ability to modulate pharmacokinetic properties such as solubility and permeability. The ethyloxetane moiety in this compound contributes to its hydrophobicity, which is a desirable trait in many medicinal chemistry applications. Researchers have explored the use of this compound as a building block for constructing bioactive molecules with improved drug-like properties.
The synthesis of 2-(3-Ethyloxetan-3-yl)acetonitrile involves a multi-step process that typically begins with the preparation of the oxetane ring. One common approach is the ring-opening polymerization of epoxides followed by functionalization to introduce the acetonitrile group. This method ensures high purity and structural integrity, which are critical for downstream applications. Advanced techniques such as microwave-assisted synthesis have also been employed to optimize reaction conditions and improve yield.
In terms of applications, this compound has shown promise in the field of materials science. Its ability to form stable covalent bonds makes it a valuable precursor for synthesizing advanced polymers and materials with tailored mechanical properties. For instance, recent research has demonstrated its use in the development of biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
The acetonitrile group in this molecule plays a crucial role in its reactivity and functionality. It acts as an electron-withdrawing group, enhancing the electrophilic character of adjacent atoms and facilitating various nucleophilic substitution reactions. This property has been exploited in the synthesis of complex organic molecules, including those with intricate stereochemistry.
From an environmental perspective, the synthesis and application of 2-(3-Ethyloxetan-3-yl)acetonitrile have been optimized to minimize ecological impact. Green chemistry principles, such as atom economy and solvent-free reactions, have been integrated into its production processes. These efforts align with global sustainability goals and highlight the compound's role in promoting eco-friendly chemical practices.
In conclusion, 2-(3-Ethyloxetan-3-yl)acetonitrile (CAS No. 1783497-01-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in modern chemical innovation.
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